tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate
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Overview
Description
tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred over traditional batch processes due to its versatility and sustainability.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of flow microreactor systems suggests that scalable and efficient production is feasible. These systems offer advantages such as improved reaction control, reduced waste, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogens. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the azetidine ring provides structural rigidity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl (2S,3R)-3-(benzyloxy)-1-hydroxyoctadec-4-en-2-ylcarbamate: Shares the tert-butyl and benzyloxy groups but has a different core structure.
Uniqueness
tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate is unique due to its combination of a tert-butyl ester group, a benzyl group, and an azetidine ring
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-3-(phenylmethoxymethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)21-20(17-26-16-19-12-8-5-9-13-19)15-24(21)14-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3 |
InChI Key |
ZPUQPHSMCCWGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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